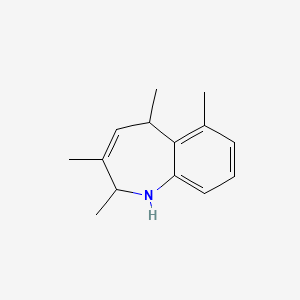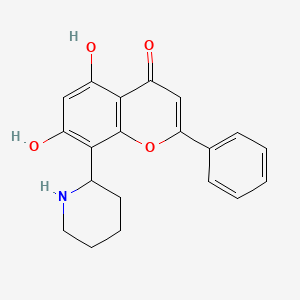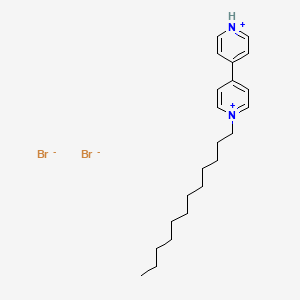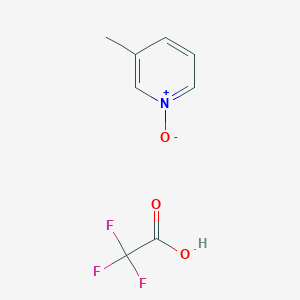
5-Pentadecanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Pentadecanone, also known as pentadecan-5-one, is an organic compound with the molecular formula C15H30O. It is a ketone with a fifteen-carbon chain, where the carbonyl group is located at the fifth carbon atom. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Pentadecanone can be synthesized through several methods. One common approach involves the oxidation of 5-pentadecanol using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the Friedel-Crafts acylation of pentadecane with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of 5-pentadecanol. This process involves heating the alcohol in the presence of a dehydrogenation catalyst, such as copper or zinc oxide, to yield the desired ketone.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Pentadecanone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce carboxylic acids.
Reduction: It can be reduced to form secondary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The carbonyl group can participate in nucleophilic substitution reactions, forming derivatives such as oximes and hydrazones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydroxylamine for oxime formation, hydrazine for hydrazone formation.
Major Products Formed:
Oxidation: Pentadecanoic acid.
Reduction: 5-Pentadecanol.
Substitution: this compound oxime, this compound hydrazone.
Applications De Recherche Scientifique
5-Pentadecanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying the behavior of ketones in biological systems.
Medicine: Research has explored its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 5-Pentadecanone involves its interaction with various molecular targets. As a ketone, it can form hydrogen bonds with nucleophiles, facilitating reactions such as nucleophilic addition. The carbonyl group is also susceptible to attack by electrophiles, leading to various substitution reactions. These interactions are crucial for its reactivity and applications in synthesis.
Comparaison Avec Des Composés Similaires
Pentadecanal: An aldehyde with a similar carbon chain length but with an aldehyde functional group instead of a ketone.
Pentadecanoic acid: A carboxylic acid with the same carbon chain length but with a carboxyl group.
5-Pentadecanol: An alcohol with the hydroxyl group at the fifth carbon.
Uniqueness: 5-Pentadecanone is unique due to its specific placement of the carbonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. Its ketone functionality makes it more reactive in nucleophilic addition and substitution reactions compared to aldehydes and alcohols.
Propriétés
Numéro CAS |
92862-23-2 |
|---|---|
Formule moléculaire |
C15H30O |
Poids moléculaire |
226.40 g/mol |
Nom IUPAC |
pentadecan-5-one |
InChI |
InChI=1S/C15H30O/c1-3-5-7-8-9-10-11-12-14-15(16)13-6-4-2/h3-14H2,1-2H3 |
Clé InChI |
NADMBULPSVEFAV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(=O)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate](/img/structure/B14349316.png)
![1-Methyl-5,8-diphenyl-1H-pyrrolo[2,3-G]phthalazine](/img/structure/B14349317.png)




![9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B14349348.png)


![1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one](/img/structure/B14349362.png)
![6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid](/img/structure/B14349368.png)



